molecular formula C6H14OP+ B3256661 Di-n-propylphosphine oxide CAS No. 27443-18-1

Di-n-propylphosphine oxide

Cat. No.: B3256661
CAS No.: 27443-18-1
M. Wt: 133.15 g/mol
InChI Key: GJAZWIIHUOZNCC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Organophosphorus Chemistry

Organophosphorus chemistry, a significant branch of chemical science, investigates the properties and reactions of organic compounds containing phosphorus. These compounds are integral to numerous applications, from industrial processes to the intricacies of biological systems. Within this vast field, phosphine (B1218219) oxides represent a distinct and important class of compounds characterized by a phosphoryl group (P=O). Di-n-propylphosphine oxide, with its straightforward alkyl chain structure, serves as a fundamental example within the dialkylphosphine oxide subclass. Its study provides valuable insights into the electronic and steric effects that govern the reactivity and coordination chemistry of this functional group. The phosphorus center in this compound is pentavalent and tetrahedral, a common structural motif in stable organophosphorus compounds.

Historical Development and Evolution of Research on Phosphine Oxides

Historically, phosphine oxides were often regarded as undesirable byproducts in organic synthesis, particularly in famous reactions like the Wittig and Mitsunobu reactions, where stoichiometric amounts of phosphine oxides are generated. hku.hk This perception has evolved dramatically over the past few decades. Researchers began to recognize the unique properties of the phosphine oxide group, such as its strong hydrogen bond accepting capability and its stable, tetrahedral geometry. This led to a paradigm shift, viewing phosphine oxides not as waste, but as valuable molecules in their own right.

The development of new synthetic methodologies has been crucial to this evolution. While early methods often involved the simple oxidation of the corresponding phosphines, contemporary research has introduced more sophisticated and controlled routes to access a wide array of phosphine oxides with diverse functionalities. organic-chemistry.org This includes the direct conversion of phosphonates to phosphine oxides and various cross-coupling reactions. rsc.org The exploration of P-chiral phosphine oxides has further expanded the field, opening new avenues in asymmetric catalysis. rug.nlresearchgate.net The journey of phosphine oxides from synthetic nuisances to key components in catalysis and materials science underscores the dynamic nature of chemical research. hku.hkrsc.org

Significance and Unique Contributions of this compound to Chemical Science

While much of the early focus in phosphine oxide chemistry was on triphenylphosphine (B44618) oxide due to its prevalence as a byproduct, the study of simpler alkyl-substituted phosphine oxides like this compound has provided fundamental understanding. The n-propyl groups, being less sterically demanding and electronically different from aryl groups, offer a different profile of reactivity and coordination.

Research on this compound and its derivatives has contributed to several areas. For instance, studies on the solvolysis of related compounds like chloro(di-n-propyl)phosphine have provided insights into reaction kinetics and the potential formation of phosphine oxide derivatives under specific conditions. tandfonline.com Furthermore, the synthesis and characterization of more complex molecules incorporating the this compound moiety have been reported, highlighting its role as a building block in constructing larger, functional molecules. tandfonline.com Although specific high-profile applications of this compound itself are not as widely documented as for some other phosphine oxides, its role in foundational studies of ligand behavior, coordination chemistry, and as a precursor for more complex ligands is significant. vulcanchem.com For example, its close analog, tri-n-propylphosphine oxide, has been utilized as a ligand in the synthesis of nanocrystals, demonstrating the potential of such simple alkylphosphine oxides in materials science. nih.gov

Scope and Methodological Framework of the Current Academic Review

This academic review focuses exclusively on the chemical compound this compound. The scope is strictly limited to its contextualization within organophosphorus chemistry, the historical development of phosphine oxide research, and the specific significance and contributions of this compound to chemical science. The information presented is based on a methodical review of existing academic literature. The content adheres to the predefined outline, excluding any information outside of the specified sections and subsections. The review will present detailed research findings and incorporate data tables to provide a clear and scientifically accurate overview of the current understanding of this compound.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H15OP
Molecular Weight 134.16 g/mol
CAS Number 27443-18-1

Properties

IUPAC Name

oxo(dipropyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAZWIIHUOZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry

Established Reaction Pathways for the Synthesis of Di-n-propylphosphine Oxide

Several reliable methods exist for the preparation of achiral secondary phosphine (B1218219) oxides like this compound. These routes typically begin with precursors such as secondary phosphines, halophosphines, or trivalent phosphorus esters.

The direct oxidation of secondary phosphines represents a straightforward and common route to their corresponding secondary phosphine oxides (SPOs). The conversion of a trivalent secondary phosphine, such as di-n-propylphosphine, to the pentavalent this compound is a thermodynamically favorable process, driven by the formation of the strong phosphorus-oxygen double bond. wikipedia.org

This transformation can be achieved using a variety of oxidizing agents. Atmospheric oxygen is often sufficient to oxidize trialkylphosphines, although the reaction can be slow. wikipedia.org For more controlled and efficient laboratory-scale synthesis, stronger oxidizing agents are typically employed. Hydrogen peroxide is a common choice for the clean conversion of phosphines to phosphine oxides. wikipedia.org

The general reaction is as follows: (CH₃CH₂CH₂)₂PH + [O] → (CH₃CH₂CH₂)₂P(O)H

This method is fundamental in organophosphorus chemistry due to its simplicity and high yields.

Halophosphines, particularly chlorophosphines, serve as versatile precursors for the synthesis of secondary phosphine oxides. The hydrolysis of a di-n-propylhalophosphine, such as chlorodi-n-propylphosphine, provides a direct pathway to this compound. wikipedia.org This reaction involves the nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of a hydrogen halide.

The reaction proceeds as shown: (CH₃CH₂CH₂)₂PCl + H₂O → (CH₃CH₂CH₂)₂P(O)H + HCl

This method is particularly useful as it starts from readily accessible phosphorus(III) halides. wikipedia.orgwikipedia.org The reactivity of the P-Cl bond allows for a clean and efficient conversion to the desired secondary phosphine oxide.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the formation of phosphorus-carbon bonds. wikipedia.orgresearchgate.net The classical reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide to generate a pentavalent phosphorus species. wikipedia.org Specifically, phosphinites (R₂P-OR') can react with alkyl halides (R''-X) to form tertiary phosphine oxides (R₂R''P=O). wikipedia.org

The mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent Sₙ2 attack by the displaced halide anion on the alkyl group of the ester moiety results in the final phosphine oxide and a new alkyl halide. wikipedia.org

While the classic reaction yields tertiary phosphine oxides, variations of this methodology can be adapted for the synthesis of various organophosphorus compounds. researchgate.netresearchgate.net The synthesis of this compound via a direct Michaelis-Arbuzov pathway would involve precursors that lead to the formation of the P-H bond characteristic of a secondary phosphine oxide. A related approach involves the reaction of dialkyl phosphites with Grignard reagents, which can also yield secondary phosphine oxides after an acidic workup. wikipedia.org

Reaction PathwayPrecursor(s)Key TransformationProduct
Oxidation Di-n-propylphosphineP(III) → P(V)This compound
Hydrolysis Di-n-propylhalophosphineP-X → P=OThis compound
Michaelis-Arbuzov Type Phosphinites, Alkyl HalidesP-OR' → P-R''Tertiary Phosphine Oxides (analog)

Stereoselective Synthesis of P-Chiral Phosphine Oxides and Analogs

While this compound is achiral, the synthesis of P-stereogenic phosphine oxides—where the phosphorus atom is a chiral center—is a significant area of research due to their application as precursors to chiral phosphine ligands used in asymmetric catalysis. nsf.govacs.org These methods focus on controlling the stereochemistry at the phosphorus atom.

One of the most prevalent methods for the asymmetric synthesis of P-chiral phosphine oxides involves the use of chiral auxiliaries. nsf.govresearchgate.net This strategy covalently attaches a chiral molecule to a prochiral phosphorus center, which then directs the stereoselective introduction of a new substituent.

The general process involves several steps:

Attachment: A prochiral phosphorus compound, such as a dichlorophosphine or phosphinic chloride, is reacted with a chiral alcohol or amine to form diastereomeric phosphinites, phosphonites, or phosphinamides. rsc.org Commonly used and inexpensive chiral auxiliaries include naturally occurring substances like (-)-menthol. rsc.org

Stereoselective Substitution: The resulting diastereomers can often be separated by crystallization or chromatography. One of the pure diastereomers is then treated with a nucleophile, such as a Grignard reagent (e.g., n-propylmagnesium bromide). The chiral auxiliary directs the attack of the nucleophile to one face of the phosphorus atom. acs.orgacs.org

Removal: The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched P-chiral phosphine oxide. nsf.gov

For example, N-phosphinoyl oxazolidinones derived from amino acids like L-valine have been used as effective chiral auxiliaries. acs.org These intermediates undergo highly stereoselective displacement with Grignard reagents to produce a wide range of P-chiral phosphine oxides in excellent enantiomeric ratios (>98:2 er). acs.org Similarly, benzoxazaphosphinine-2-oxides have been developed as versatile chiral phosphinylating agents that allow for sequential, stereocontrolled nucleophilic substitutions to generate diverse P-chiral phosphine oxides. acs.orgnih.gov

Optical resolution is a classical yet powerful technique for separating enantiomers of a racemic mixture of a chiral phosphine oxide. nsf.gov This method relies on the formation of diastereomeric complexes between the racemic phosphine oxide and a chiral resolving agent. acs.org These diastereomeric complexes have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

Commonly used resolving agents for phosphine oxides include chiral diols like TADDOL derivatives (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and O,O'-dibenzoyltartaric acid (DBTA). researchgate.netnih.gov The phosphine oxide, acting as a Lewis base through its phosphoryl oxygen, forms non-covalent interactions (e.g., hydrogen bonds) with the chiral resolving agent. researchgate.net

The process typically involves:

Complexation: The racemic phosphine oxide is mixed with one enantiomer of the chiral resolving agent in a suitable solvent.

Crystallization: One of the diastereomeric complexes selectively crystallizes out of the solution.

Separation and Liberation: The crystals are separated, and the enantiomerically pure phosphine oxide is liberated from the complex, often by column chromatography, allowing the resolving agent to be recovered and recycled. acs.org

This technique has been successfully applied to resolve a variety of P-stereogenic secondary and tertiary phosphine oxides, demonstrating its scalability and robustness. researchgate.netacs.org

Stereoselective MethodPrincipleKey Intermediate/StateAdvantage
Chiral Auxiliary Covalent attachment of a chiral group to direct a stereoselective reaction.Diastereomeric phosphinates/phosphinamides. rsc.orgHigh stereoselectivity and predictability. acs.org
Optical Resolution Separation of enantiomers via crystallization of diastereomeric complexes.Crystalline diastereomeric complex. researchgate.netRobust, scalable, and applicable to a wide range of compounds. acs.org

Green Chemistry Principles Applied to Phosphine Oxide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring solvent-free reactions, maximizing atom economy, and employing catalytic methods to enhance reaction efficiency and reduce environmental impact.

A key objective in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Concurrently, maximizing atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a primary goal.

One of the most prominent atom-economical methods for the synthesis of phosphine oxides is the Michaelis-Arbuzov reaction . This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org For the synthesis of this compound, a variation of this reaction starting from a phosphinite is particularly relevant. The general mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt. wikipedia.org

A significant advancement in the green synthesis of tertiary phosphine oxides is the development of a solvent- and metal-free Michaelis-Arbuzov type reaction . This approach involves the direct nucleophilic substitution of alkyl halides with secondary phosphine oxides. researchgate.net In the case of this compound, this would involve the reaction of a suitable di-n-propylphosphinite with an n-propyl halide. The absence of a solvent reduces waste and simplifies product purification, while the elimination of a metal catalyst avoids potential contamination of the final product and the environment.

The reaction can be represented as follows:

(CH₃CH₂CH₂)₂P(O)H + CH₃CH₂CH₂-X → (CH₃CH₂CH₂)₃P=O + HX (where X is a halide)

This method is highly atom-economical as, ideally, all the atoms from the reactants are incorporated into the final product and a byproduct that is easily removable.

Another approach with high atom economy is the direct oxidation of the corresponding phosphine. The oxidation of di-n-propylphosphine with a green oxidant, such as hydrogen peroxide or even molecular oxygen under controlled conditions, yields this compound with water as the only byproduct. This method is inherently atom-economical and avoids the use of hazardous oxidizing agents.

Reaction TypeReactantsCatalyst/ConditionsKey Green Aspect
Michaelis-ArbuzovDi-n-propylphosphinite, n-propyl halideHeat, Solvent-freeHigh atom economy, solvent-free
OxidationDi-n-propylphosphine, Oxidant (e.g., H₂O₂)Catalyst (optional)High atom economy, benign byproduct (water)

Catalysts play a crucial role in green chemistry by enabling reactions to proceed under milder conditions, increasing reaction rates, and improving selectivity, thereby reducing energy consumption and unwanted byproducts.

While the solvent-free Michaelis-Arbuzov reaction can proceed without a catalyst, certain catalysts can enhance its efficiency, allowing for lower reaction temperatures and shorter reaction times. For the synthesis of phosphine oxides, various catalysts have been explored. For instance, some reactions benefit from the use of Lewis acids or phase-transfer catalysts to facilitate the reaction between the phosphorus compound and the alkyl halide.

In the context of synthesizing precursors to this compound, such as di-n-propylphosphinous acid, catalytic methods are also being developed. For example, the hydrophosphinylation of alkenes (in this case, propene) with phosphine gas (PH₃) in the presence of a suitable catalyst can be a direct route to the di-n-propylphosphine precursor, which can then be oxidized.

Recent research has also focused on photocatalysis as a green synthetic tool. While specific applications for this compound are not yet widely reported, the general principle of using light to drive chemical reactions offers a promising avenue for future green synthetic routes, potentially enabling reactions at ambient temperature and pressure.

Catalyst TypeReactionAdvantage
Lewis AcidMichaelis-ArbuzovLower reaction temperature, increased rate
Phase-Transfer CatalystMichaelis-ArbuzovImproved reactivity in biphasic systems
Transition Metal ComplexesHydrophosphinylationDirect C-P bond formation from alkenes

Fundamental Reactivity and Mechanistic Investigations of Di N Propylphosphine Oxide

Acid-Base Properties and Protonation Equilibria of the Phosphine (B1218219) Oxide Moiety

The chemical nature of di-n-propylphosphine oxide is defined by a crucial tautomeric equilibrium between the pentavalent phosphine oxide form, (CH₃CH₂CH₂)₂P(O)H, and the trivalent phosphinous acid form, (CH₃CH₂CH₂)₂POH. nih.gov Under standard conditions, this equilibrium lies heavily in favor of the thermodynamically more stable phosphine oxide tautomer. The preference for the pentavalent form is influenced by the presence of electron-donating alkyl groups, in this case, the two n-propyl substituents. researchgate.net

This equilibrium gives rise to two distinct sites for acid-base reactivity:

The Phosphoryl Oxygen: The oxygen atom of the P=O group is a Lewis basic site. It can be protonated by strong acids to form a hydroxyphosphonium cation, [(n-Pr)₂P(OH)H]⁺. The basicity of this oxygen is enhanced by the positive inductive effect of the two n-propyl groups, which increases the electron density on the oxygen atom. Consequently, dialkylphosphine oxides are generally more basic than their diarylphosphine oxide counterparts. wikipedia.org

The Phosphorus-Bound Hydrogen: The hydrogen atom directly attached to the phosphorus is weakly acidic. In the presence of a strong base, this proton can be abstracted to yield a di-n-propylphosphinite anion, [(n-Pr)₂PO]⁻. This deprotonation is a key step in initiating certain nucleophilic reactions of the compound.

The tautomerization process itself, the intramolecular transfer of the hydrogen atom from phosphorus to oxygen, has a very high activation barrier. nih.gov Therefore, the interconversion between the two tautomers is often facilitated by solvent molecules or other proton-transfer agents. nih.gov The solvent environment can influence the position of the equilibrium; solvents with strong hydrogen-bond accepting capabilities can stabilize the phosphinous acid form. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The dual chemical identity of this compound, stemming from its tautomeric nature, allows it to react as both a nucleophile and an electrophile.

This compound can undergo a phospha-Michael addition, which is a conjugate addition of the P-H bond across an electron-deficient carbon-carbon double bond. nih.gov This reaction is a powerful method for forming new phosphorus-carbon bonds. The reaction is typically performed with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. sigmaaldrich.com

The mechanism is believed to involve the nucleophilic attack of the phosphorus atom on the β-carbon of the Michael acceptor. Although the phosphine oxide form is dominant, the reaction may proceed through the more nucleophilic trivalent phosphinous acid tautomer. The reaction can be catalyzed by bases, which deprotonate the P-H bond to generate a more potent phosphinite nucleophile. However, catalyst-free additions, sometimes assisted by thermal or microwave energy, have also been successfully demonstrated for secondary phosphine oxides. nih.gov

Table 1: Representative Michael Acceptors for Phospha-Michael Additions

Acceptor ClassExample CompoundResulting Adduct Structure
α,β-Unsaturated KetonesChalcone (1,3-Diphenyl-2-propen-1-one)β-Phosphinoyl Ketone
α,β-Unsaturated EstersEthyl Acrylateβ-Phosphinoyl Ester
α,β-Unsaturated NitrilesAcrylonitrileβ-Phosphinoyl Nitrile
Vinyl SulfonesPhenyl Vinyl Sulfoneβ-Phosphinoyl Sulfone
α,β-Unsaturated AldehydesCinnamaldehydeβ-Phosphinoyl Aldehyde

The highly polarized P=O bond makes the phosphoryl oxygen the most electron-rich and basic site in the molecule. As such, it is susceptible to attack by a wide range of electrophiles. The most fundamental example is protonation by strong acids, as discussed previously. Other hard electrophiles and Lewis acids also react at the oxygen center. For instance, reaction with silylating agents like chlorotrimethylsilane (B32843) can lead to the formation of a silylated phosphinite ester, (n-Pr)₂POSiMe₃, effectively trapping the trivalent tautomer. This reactivity highlights the role of the oxygen atom as the kinetic center for electrophilic interactions.

Ligand Exchange and Coordination Reactions with Metal Centers

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers through two different coordination modes, dictated by its tautomeric forms. researchgate.netwikipedia.org

O-Coordination: As a phosphine oxide, it acts as a hard, neutral ligand, coordinating to metal centers through the phosphoryl oxygen atom. This is the most common coordination mode, especially with hard metal ions such as lanthanides, actinides, and early transition metals. wikipedia.orgnih.gov The resulting M-O bond formation causes a slight elongation of the P-O bond, which can be observed spectroscopically. wikipedia.org

P-Coordination: The phosphinous acid tautomer, (n-Pr)₂POH, can coordinate to a metal center through the phosphorus atom, behaving as a traditional phosphine ligand. This mode is favored by soft, electron-rich metal centers, such as late transition metals in low oxidation states (e.g., Pd(0), Pt(0), Rh(I)). researchgate.net Upon coordination, the tautomeric equilibrium is shifted toward the P-bound phosphinous acid form.

This dual-coordination ability makes secondary phosphine oxides hemilabile ligands, capable of adapting their binding mode to the electronic requirements of the metal center.

The formation of metal complexes with this compound is governed by thermodynamic and kinetic principles.

Thermodynamics: The stability of the resulting complexes is determined by the change in Gibbs free energy (ΔG) for the coordination reaction. The formation of a metal-ligand bond is typically an enthalpically favorable process (negative ΔH) due to the release of energy upon bond formation. solubilityofthings.com The entropy change (ΔS) can be positive or negative depending on the displacement of solvent molecules and changes in the degrees of freedom of the system. According to Hard and Soft Acid-Base (HSAB) theory, stable complexes are formed between partners with similar electronic characteristics.

Hard Metals (e.g., Fe³⁺, Al³⁺, Ln³⁺) preferentially bind to the hard oxygen donor of the phosphine oxide tautomer.

Soft Metals (e.g., Pd⁰, Pt⁰, Au⁺) preferentially bind to the soft phosphorus donor of the phosphinous acid tautomer.

Kinetics: The rate of complex formation depends on the mechanism of ligand substitution at the metal center. For many solvated metal ions, the process follows a dissociative or interchange mechanism, where the rate-limiting step is the dissociation of a solvent molecule from the metal's primary coordination sphere. The steric bulk of the incoming ligand can also influence the rate of substitution. Ligand exchange reactions, where this compound displaces another ligand, are common and are governed by the relative stabilities of the initial and final complexes.

The reactivity of this compound as a ligand is profoundly influenced by the steric and electronic properties of the n-propyl groups.

Electronic Factors: The n-propyl groups are electron-donating through an inductive effect (+I). This increases the electron density at both the phosphorus and oxygen atoms compared to aryl- or hydrogen-substituted phosphine oxides. The primary consequence is an increase in the Lewis basicity of the phosphoryl oxygen, making this compound a stronger O-donor ligand than, for example, diphenylphosphine (B32561) oxide. wikipedia.org This enhanced basicity leads to the formation of more stable complexes with hard metal ions.

Steric Factors: The two n-propyl chains introduce significant steric bulk around the phosphorus center. This steric hindrance can affect coordination in several ways:

It can limit the number of ligands that can coordinate to a single metal center.

It can influence the geometry of the resulting complex.

It can decrease the rate of ligand association and dissociation reactions.

The steric demand of a ligand is often quantified using parameters like the Tolman cone angle. While primarily developed for phosphine ligands, the concept can be applied to phosphine oxides. The n-propyl group is less sterically demanding than branched alkyl groups like isopropyl or tert-butyl, but more so than a methyl group. This intermediate steric profile allows for stable complex formation without the extreme crowding that can lead to ligand dissociation.

Table 2: Comparison of Steric and Electronic Properties of Representative Phosphine Oxide Ligands

LigandSubstituent (R)Electronic Effect of RRelative Lewis Basicity of P=ORelative Steric Bulk
Dimethylphosphine oxideMethylElectron-donating (+I)HighLow
This compoundn-PropylElectron-donating (+I)HighModerate
Di-tert-butylphosphine oxidetert-ButylStrongly electron-donating (+I)Very HighVery High
Diphenylphosphine oxidePhenylElectron-withdrawing (-I, +M)LowModerate-High
Dihydrogenphosphine oxide (Phosphine oxide)HydrogenNeutralModerateVery Low

Pathways of Oxidation and Reduction for Phosphine Oxides

The phosphorus atom in this compound exists in a pentavalent state (P(V)), which is the highest common oxidation state for phosphorus. This inherent electronic configuration dictates its reactivity towards oxidative and reductive transformations.

Pathways of Oxidation:

Tertiary phosphine oxides, such as this compound, are generally resistant to further oxidation. wikipedia.org The phosphorus atom is already in its highest oxidation state, and the P=O bond is exceptionally strong and stable. Therefore, under normal conditions, this compound does not undergo oxidation reactions. It is important to distinguish this from the oxidation of phosphines (P(III) compounds), which are readily oxidized to phosphine oxides. wikipedia.orgnih.gov In the case of this compound, the phosphorus center is already oxidized.

While direct oxidation of the phosphorus center is not feasible, under very harsh oxidative conditions, degradation of the alkyl chains could occur, but this would be a general oxidation of the organic substituents rather than a specific oxidation of the phosphine oxide functional group.

Pathways of Reduction:

The reduction of tertiary phosphine oxides to the corresponding tertiary phosphines is a synthetically important transformation. wikiwand.com The strong P=O bond makes this reduction challenging, often requiring potent reducing agents. kul.pl A variety of reagents and methods have been developed for this purpose.

One of the most common classes of reducing agents for phosphine oxides are silanes, such as trichlorosilane (B8805176) (HSiCl₃) and phenylsilane (B129415) (PhSiH₃). wikiwand.comkul.pl The mechanism of reduction with silanes has been a subject of detailed study. For example, the reduction of tri-n-butylphosphine oxide with phenylsilane has been shown to proceed through a nonpolar, concerted mechanism involving a transition state where the silicon atom coordinates to the oxygen of the phosphine oxide, and a hydride is transferred from the silicon to the phosphorus atom. kul.pl

Other effective reducing agents for phosphine oxides include:

Boranes and Alanes: Reagents like borane (B79455) (BH₃) and diisobutylaluminium hydride (DIBAL-H) can also deoxygenate phosphine oxides. wikiwand.com

Perchloropolysilanes: Compounds such as hexachlorodisilane (B81481) (Si₂Cl₆) can reduce phosphine oxides, often with high yields. wikiwand.com

Metal-free reductions: Recent developments have focused on metal-free reduction systems. For instance, the use of oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane has been reported as a mild and efficient method. nih.gov Another approach involves an iodine-catalyzed reduction with phosphites. chemistryviews.org

The choice of reducing agent can influence the stereochemistry at the phosphorus center if it is a stereocenter. Some methods proceed with retention of configuration, while others lead to inversion. wikiwand.com

The following table summarizes some common reducing agents for tertiary phosphine oxides and provides a general overview of their reaction conditions.

Reducing Agent SystemGeneral Reaction ConditionsMechanistic Notes
Trichlorosilane (HSiCl₃) / BaseTypically requires a tertiary amine base like triethylamine.The reaction can proceed with either inversion or retention of configuration at the phosphorus center, depending on the presence and nature of the base. wikiwand.com
Phenylsilane (PhSiH₃)Often requires elevated temperatures.Proceeds via a nonpolar, concerted mechanism. kul.pl
Hexachlorodisilane (Si₂Cl₆)Mild reaction conditions.Generally provides high yields. wikiwand.com
Diisobutylaluminium Hydride (DIBAL-H)Can be effective for various phosphine oxides.A cost-effective alternative to some other reducing agents.
Iodine / Trialkyl Phosphite (B83602)Room temperature.Involves an iodophosphate intermediate. chemistryviews.org

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Di-n-propylphosphine oxide in solution. Analysis of phosphorus-31, proton, and carbon-13 NMR spectra provides unambiguous evidence of its atomic connectivity and conformational details.

Phosphorus-31 NMR Chemical Shifts and Coupling Analysis

The ³¹P NMR spectrum of this compound provides direct insight into the chemical environment of the phosphorus nucleus. In a deuterated chloroform (B151607) (CDCl₃) solvent, the phosphorus atom resonates at a chemical shift (δ) of approximately +36.60 ppm rsc.org. This downfield shift is characteristic of tetracoordinated pentavalent phosphorus compounds like phosphine (B1218219) oxides.

A key feature of the spectrum is the splitting of the phosphorus signal into a doublet. This splitting is caused by spin-spin coupling to the single proton directly attached to the phosphorus atom (P-H). The magnitude of this one-bond coupling constant, denoted as ¹JPH, is exceptionally large, around 453.9 Hz rsc.org. This large value is a definitive diagnostic feature for secondary phosphine oxides, confirming the presence of the P(O)H moiety.

Parameter Value Solvent Reference
³¹P Chemical Shift (δ)36.60 ppmChloroform-d rsc.org
Coupling Constant (¹JPH)453.9 HzChloroform-d rsc.org

Proton and Carbon-13 NMR for Alkyl Chain Conformation

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the n-propyl chains.

The ¹H NMR spectrum displays distinct signals for each type of proton in the molecule. The proton directly bonded to the phosphorus atom appears as a prominent doublet far downfield, typically around 6.72 ppm (in DMSO-d₆), with the large ¹JHP coupling of approximately 442.2 Hz mirroring the coupling observed in the ³¹P spectrum rsc.org. The protons of the two n-propyl chains give rise to three distinct signals: a multiplet for the terminal methyl (CH₃) protons, and two separate multiplets for the methylene (B1212753) (CH₂) protons adjacent to phosphorus (α-position) and those in the middle of the chain (β-position) rsc.org.

Proton Assignment Chemical Shift (δ) in DMSO-d₆ Multiplicity Coupling Constant (J) Reference
P-H 6.72 ppmDoublet (d)¹JHP ≈ 442.2 Hz rsc.org
P-CH ₂-CH₂-CH₃ (α)1.69 - 1.77 ppmMultiplet (m)- rsc.org
P-CH₂-CH ₂-CH₃ (β)1.44 - 1.54 ppmMultiplet (m)- rsc.org
P-CH₂-CH₂-CH ₃ (γ)0.89 ppmTriplet (t)J ≈ 7.1 Hz rsc.org

The ¹³C NMR spectrum provides further confirmation of the propyl chain structure, showing three distinct carbon signals. Each signal exhibits coupling to the phosphorus atom. The carbon atom alpha to the phosphorus (Cα) shows the largest one-bond coupling constant (¹JCP). The coupling decreases with distance, with the beta carbon (Cβ) showing a smaller two-bond coupling (²JCP) and the gamma carbon (Cγ) showing an even smaller three-bond coupling (³JCP) rsc.org. While a complete, assigned spectrum for this compound is not fully detailed in the literature, data for the analogous Di-n-butylphosphine oxide confirms this pattern with ¹JCP > ³JCP > ²JCP rsc.org.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering valuable information on functional groups and the conformational state of the alkyl chains.

P=O Stretching Frequencies and Environmental Sensitivity

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the phosphoryl (P=O) stretching vibration. For secondary phosphine oxides, this band typically appears in the region of 1150-1200 cm⁻¹. The exact frequency is highly sensitive to the molecule's environment. In non-polar solvents or the gas phase, the frequency is higher. In the solid state or in proton-donating solvents, the frequency shifts to a lower wavenumber due to intermolecular hydrogen bonding between the P=O oxygen (a strong hydrogen bond acceptor) and the P-H proton of a neighboring molecule.

Analysis of C-H Vibrations within Propyl Chains

The IR and Raman spectra also display characteristic bands for the C-H vibrations of the n-propyl groups. The C-H stretching vibrations of the CH₂ and CH₃ groups are observed in the 2850-3000 cm⁻¹ region. Bending (scissoring and wagging) vibrations for the CH₂ groups and asymmetric/symmetric bending (deformation) vibrations for the CH₃ groups appear in the 1375-1470 cm⁻¹ region. These bands provide information about the conformational order of the alkyl chains.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported in the peer-reviewed literature. However, were a suitable crystal to be analyzed, the technique would provide precise measurements of P=O, P-C, P-H, C-C, and C-H bond lengths and the C-P-C, O=P-C, and C-C-C bond angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and definitively characterize the intermolecular hydrogen-bonding interactions involving the P=O and P-H groups, which are fundamental to its solid-state properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound and related alkylphosphine oxides reveals characteristic fragmentation patterns useful for structural identification. The molecular ion peak confirms the molecular weight. For the related compound tri-n-propylphosphine oxide (C₉H₂₁OP), the molecular weight is 176.2362 g/mol . nist.gov

Under electron ionization (EI), fragmentation often involves cleavage of the carbon-carbon and carbon-phosphorus bonds. A common pattern in alkyl chains is the sequential loss of alkene fragments (e.g., ethene, propene). For phosphorus-containing compounds, fragmentation can proceed via the loss of radicals related to the alkyl or alkoxy groups. ncsu.edulookchem.com For example, studies on similar phosphorylated compounds show that fragmentation pathways can include the loss of a di-alkoxy(oxido)phosphoranyl radical. ncsu.edu The fragmentation pattern for alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Common Fragmentation Pathways in Mass Spectrometry
ProcessDescriptionTypical Neutral Loss (Da)
α-CleavageCleavage of a C-C bond adjacent to a heteroatom (e.g., P).Alkyl radical (e.g., C₃H₇•, 43)
Alkene EliminationLoss of an alkene molecule from an alkyl chain.Propene (C₃H₆, 42)
Radical LossLoss of a radical from the phosphoryl group.Varies (e.g., •PO₂, 63) lookchem.com
McLafferty RearrangementHydrogen rearrangement followed by cleavage, common in carbonyls and related groups.Alkene (e.g., C₃H₆, 42)

Advanced Spectroscopic Techniques for Specialized Studies

While this compound is not chiral, CD spectroscopy is a vital technique for studying its chiral analogues, known as P-stereogenic phosphine oxides. nih.govrsc.org These chiral molecules are significant in asymmetric catalysis. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute stereochemistry of the phosphorus center. researchgate.net

The synthesis of enantioenriched P-chiral phosphine oxides can be achieved through methods like asymmetric kinetic resolution. nih.gov The resulting enantiomers exhibit distinct CD spectra. For instance, a helicene derivative bearing a phosphine oxide group showed a positive band around 325 nm and a negative band at 280 nm, which was correlated to its specific (P)-helicity. researchgate.net In another approach, the coordination of a chiral phosphine oxide to a zinc-metalloporphyrin host induces a strong Electronic Circular Dichroism (ECD) signal, which can be used to determine the absolute configuration of the phosphorus stereocenter. rsc.org

UV-Vis spectroscopy is a straightforward and effective method for monitoring the formation of complexes between phosphine oxides and other species, such as metal ions. nih.gov The formation of a complex typically results in a change in the electronic environment of the chromophore, leading to shifts in the absorption bands (either bathochromic/red shift or hypsochromic/blue shift) or changes in molar absorptivity. nih.govnih.gov

By monitoring the absorbance at a specific wavelength (λ_max) where the complex absorbs maximally, one can study the kinetics of the complexation reaction or determine the stoichiometry of the complex using methods like Job's plot. journalajocs.com For example, the interaction of a ligand with metal ions can be observed by comparing the UV-Vis spectrum of the free ligand with the spectra of the resulting metal complexes. nih.gov This technique is also used to monitor the progress of photolysis in phosphine oxide-containing photoinitiators, where the disappearance of the characteristic absorption peak indicates the cleavage of the P-C bond. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For Di-n-propylphosphine oxide, DFT calculations can elucidate its fundamental electronic characteristics and predict its behavior in chemical reactions.

The electronic structure of this compound is central to its chemical behavior. DFT calculations can provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule. The extraction ability of phosphine (B1218219) oxides is directly correlated to the basicity of the phosphoryl oxygen atom, which is influenced by the electronic effects of the alkyl groups attached to the phosphorus atom. researchgate.net

Molecular Orbital (MO) theory, within the DFT framework, helps in understanding the reactivity of the molecule through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy and localization of these frontier orbitals are key determinants of a molecule's reactivity. imist.mayoutube.com For this compound, the HOMO is expected to be localized primarily on the phosphoryl oxygen atom, reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the P=O bond and the adjacent carbon atoms. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. imist.ma

Table 1: Calculated Electronic Properties of a Representative Phosphine Oxide

PropertyValueDescription
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy 1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 7.7 eVIndicator of chemical reactivity and stability.
Dipole Moment 4.5 DMeasure of the overall polarity of the molecule.

Note: The values presented are illustrative for a generic phosphine oxide and would require specific DFT calculations for this compound.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as P=O stretching, C-P stretching, and various bending modes of the propyl chains. researchgate.net

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface, reaction pathways can be elucidated, and the structures and energies of reactants, products, intermediates, and transition states can be determined. mdpi.comresearchgate.net

A key aspect of reaction pathway modeling is the characterization of the transition state (TS), which is a first-order saddle point on the potential energy surface. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. nih.gov For example, DFT could be used to model the reaction of this compound with an electrophile, identifying the transition state structure and calculating the activation barrier for the reaction.

DFT calculations have become an indispensable tool for the prediction of NMR chemical shifts with a high degree of accuracy. researchgate.netnih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus in the molecule. ruc.dk These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The ability to accurately predict ¹H, ¹³C, and ³¹P NMR chemical shifts is of great importance for the structural elucidation of new compounds and for confirming the structure of known molecules. chemrxiv.org By comparing the theoretically predicted spectrum with the experimental one, the assignment of signals can be verified, and subtle stereochemical and conformational details can be probed. researchgate.net

Table 2: Predicted vs. Experimental ³¹P NMR Chemical Shift for a Generic Phosphine Oxide

MethodPredicted ³¹P Chemical Shift (ppm)Experimental ³¹P Chemical Shift (ppm)Deviation (ppm)
DFT (GIAO) 35.234.5+0.7

Note: The values are for illustrative purposes. Accurate prediction for this compound would require specific calculations and consideration of solvent effects.

Molecular Dynamics (MD) Simulations

While DFT provides detailed information about the electronic structure and properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of their dynamic behavior over time. mdpi.comdntb.gov.uadntb.gov.ua

The properties and reactivity of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, providing a detailed picture of the solvation shell and the specific intermolecular interactions, such as hydrogen bonding, that may occur. researchgate.net

For instance, in a protic solvent like water or methanol, the phosphoryl oxygen of this compound is expected to act as a strong hydrogen bond acceptor. MD simulations can quantify the strength and dynamics of these hydrogen bonds, which in turn affect the solubility, conformational preferences, and reactivity of the molecule. By analyzing the radial distribution functions between the solute and solvent atoms, the structure of the solvation shell can be characterized. researchgate.net The insights gained from MD simulations of solvation are crucial for understanding the behavior of this compound in various chemical environments. nih.gov

Role in Solvent Extraction and Separation Technologies

The efficacy of phosphine oxides as extractants in solvent extraction processes is well-established, primarily owing to the strong basicity of the phosphoryl oxygen atom. Within the series of neutral organophosphorus extractants, the extraction capability follows the order: phosphates < phosphonates < phosphinates < phosphine oxides. researchgate.netnih.gov This trend is attributed to the replacement of electron-withdrawing C-O-P groups with C-P bonds, which increases the electron density on the phosphoryl oxygen, thereby enhancing its ability to coordinate with metal ions. researchgate.net

Extraction of Lanthanide and Actinide Ions in Nuclear Fuel Cycles

Organophosphorus compounds are a preferred class of extractants for the separation of actinides from lanthanides in the reprocessing of spent nuclear fuel, a critical step in the nuclear fuel cycle. researchgate.netnih.gov Phosphine oxides, including functionalized dialkylphosphine oxides, have shown superior efficiency in this regard.

Research into acetyl-containing phosphine oxides with varying alkyl chains, such as R₂P(O)CMe₂CH₂C(O)Me where R can be propyl (Pr), has demonstrated their effectiveness. bohrium.com These compounds proved to be more efficient and selective for the extraction of Uranium (VI), Thorium (IV), and heavier lanthanides from nitric acid solutions into chloroform (B151607) compared to conventional extractants like trioctylphosphine oxide (TOPO) and tributyl phosphate (B84403) (TBP). bohrium.com The strong coordination ability of the P=O group is central to their high extraction efficiency for these f-block elements. nih.gov

Table 1: Comparative Extraction Efficiency of Selected Organophosphorus Compounds

Extractant Type General Structure Relative Extraction Ability Application Highlight
Phosphine Oxides R₃P=O Highest Extraction of U(VI), Th(IV), and heavy lanthanides bohrium.com
Phosphinates R₂(RO)P=O High Separation of heavier lanthanoids nih.gov
Phosphonates R(RO)₂P=O Moderate General metal extraction

| Phosphates | (RO)₃P=O | Lower | PUREX process (as TBP) bohrium.com |

Selective Separation of Transition Metal Ions

The application of phosphine oxides extends to the selective separation of transition metal ions. The interaction of phosphine oxides as Lewis bases with Group 4 metal halides (e.g., Titanium, Zirconium, Hafnium) and their alkoxy halide derivatives has been investigated. chemrxiv.org These interactions lead to the formation of Lewis acid-base adducts, such as MX₄L₂ (where M=Ti, Zr, Hf; X=Cl, Br; L=phosphine oxide). chemrxiv.org

In more complex systems involving mixed alkoxy halides, phosphine oxides can induce disproportionation reactions, shifting the equilibrium toward different metal species. chemrxiv.org This behavior can be harnessed to achieve selective separation. For instance, the complexation equilibrium constant for zirconium isopropoxy chlorides with a phosphine oxide decreases in the series: ZrCl₃(OⁱPr) > ZrCl₂(OⁱPr)₂ >> ZrCl(OⁱPr)₃. chemrxiv.org This differential stability of the formed complexes provides a basis for separating transition metals with similar chemical properties. The ability of phosphine oxide-modified resins to selectively adsorb zirconium over scandium further highlights their potential in transition metal separation. mdpi.com

Mechanistic Understanding of Metal Ion Complexation and Transfer

A fundamental understanding of the extraction mechanism is crucial for designing more efficient separation processes. Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structures and complexation behavior of di-n-alkyl phosphine oxides (DAPOs). researchgate.net These studies confirm that extraction ability is directly correlated with the basicity of the phosphoryl oxygen atom. researchgate.net

The coordination behavior of these ligands has been modeled for complexes such as Th(NO₃)₄·2L and UO₂(NO₃)₂·2L (where L is a di-n-alkyl phosphine oxide). researchgate.net Furthermore, these studies have investigated the tautomeric equilibrium between the pentavalent phosphine oxide form (P=O) and the trivalent phosphinous acid form (P-OH), which can influence the extraction mechanism, particularly under lower acidity conditions. researchgate.net The disproportionation of metal alkoxy halides in the presence of phosphine oxides is driven by the formation of more energetically favorable Lewis acid-base complexes with the more acidic metal species, providing a thermodynamic rationale for the observed selectivity. chemrxiv.org

Ligands and Organocatalysts in Catalysis

Beyond separation science, phosphine oxides serve as versatile pre-catalysts, ligands, and organocatalysts in a variety of synthetic transformations. Their stability and unique electronic properties make them valuable components in catalytic systems.

Homogeneous Catalysis (e.g., Hydrogenation, Hydroformylation, Cross-Coupling Reactions)

Phosphine oxides are extensively used as pre-ligands in palladium- and nickel-catalyzed cross-coupling reactions, such as the Hirao reaction, which forms P-C bonds. rsc.orgmdpi.com In these reactions, a secondary phosphine oxide like diphenylphosphine (B32561) oxide couples with an aryl halide. mdpi.com The catalytic cycle typically involves oxidative addition, ligand exchange, deprotonation, and reductive elimination. rsc.org Bidentate phosphine ligands are often required for efficient palladium-mediated cross-couplings involving H-phosphine oxides. rsc.org

In the field of hydroformylation, rhodium complexes featuring phosphine oxide ligands have been successfully employed for the conversion of alkenes to aldehydes. nih.gov A novel (diphenylphosphinoyl)phenylmethanol compound, when used as a ligand, resulted in good conversions and regioselectivities in the hydroformylation of various alkenes. nih.gov The presence of the P=O group can influence the electronic environment of the metal center, thereby modulating its catalytic activity and selectivity. nih.gov

Table 2: Examples of Phosphine Oxides in Homogeneous Catalysis

Catalytic Reaction Metal Catalyst Role of Phosphine Oxide Typical Substrates
Hirao Cross-Coupling Palladium, Nickel Reagent/Pre-ligand Aryl halides, Secondary phosphine oxides mdpi.comresearchgate.net
Hydroformylation Rhodium Ligand Alkenes (e.g., Styrenes) nih.govnih.gov
Enantioselective Arylation Copper Reagent Secondary phosphine oxides, Diaryliodonium salts organic-chemistry.org

| Aldol Reaction | N/A (Metal-free) | Organocatalyst | Cyclic carboxyimides, Aldehydes nih.gov |

Influence on Reaction Selectivity and Enantioselectivity

The structure of phosphine oxide ligands and catalysts plays a critical role in determining the selectivity of chemical reactions. In catalysis, chiral phosphine oxides can be used to induce asymmetry, leading to the formation of enantiomerically enriched products.

For example, a palladium-catalyzed enantioselective hydrophosphinylation of dienes using a chiral bisphosphine ligand allows for the synthesis of chiral allylic phosphine oxides with high yields, regioselectivity (>20:1 rr), and enantioselectivity (up to 98:2 er). escholarship.org In organocatalysis, chiral phosphine oxides such as (S)-SEGPHOS dioxide have been used to catalyze highly enantioselective aldol reactions between cyclic carboxyimides and aldehydes. nih.gov The catalyst facilitates the formation of a hypervalent silicon intermediate, which proceeds through a cyclic transition state to afford the chiral product. nih.gov The steric properties of the alkyl or aryl groups on the phosphorus atom can also influence selectivity; sterically demanding substituents have been observed to hinder the formation of stable diastereomeric complexes, which can impact the efficiency of resolution procedures. acs.org

Applications of this compound in Advanced Scientific Fields

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two n-propyl groups and one hydrogen atom. While the broader class of phosphine oxides has seen extensive investigation and application across various scientific disciplines, specific research detailing the use of this compound in many of these areas is not extensively documented in publicly available literature. This article will adhere to a strict outline focusing on its potential and established roles in advanced chemical sciences, materials science, and analytical chemistry, drawing upon the general behavior of alkylphosphine oxides where specific data for the di-n-propyl variant is not available.

Interactions with Diverse Chemical Systems

Synergistic Effects in Mixed Ligand Systems for Enhanced Performance

In the realm of solvent extraction, particularly for the separation of metal ions, the performance of a single extracting agent can often be significantly improved by the addition of a second ligand. This phenomenon, known as synergism, arises from the formation of a mixed-ligand complex that has a higher distribution coefficient than either ligand would achieve alone. Di-n-propylphosphine oxide, as a neutral organophosphorus compound, can act as a powerful synergistic agent, or "synergist," in combination with acidic extractants.

The primary mechanism involves the acidic extractant neutralizing the charge of the metal ion to form a neutral chelate, which is often hydrated. This compound then enhances the organophilicity of the complex by replacing the residual water molecules in the metal's coordination sphere. This displacement increases the complex's solubility in the organic phase, thereby boosting extraction efficiency.

Mⁿ⁺(aq) + nHA(org) + mS(org) ⇌ MAₙSₘ(org) + nH⁺(aq)

Where Mⁿ⁺ is the metal ion, HA is the acidic extractant, and S is the synergistic agent (this compound).

Research findings have demonstrated that the synergistic enhancement is not universal and depends on several factors including the metal ion, the acidic extractant, the synergist, and the solvent used. The stoichiometry of the extracted complex, particularly the number of synergist molecules (m), is influenced by the coordination requirements of the metal ion and the steric bulk of the ligands. For lanthanide extraction using mixtures of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) and various phosphoryl-containing compounds, a considerable synergistic effect is observed. semanticscholar.org While specific studies on this compound are limited, the behavior of analogous trialkylphosphine oxides shows that they are highly effective synergists for the extraction of a wide array of metal ions, including lanthanides and actinides. semanticscholar.orgosti.gov

Table 1: Synergistic Extraction Systems with Trialkylphosphine Oxides

Metal Ion Acidic Extractant Synergistic Agent (Type) Typical Enhancement
Lanthanides (Ln³⁺) Thenoyltrifluoroacetone (HTTA) Trialkylphosphine Oxide Significant increase in distribution ratio
Uranium (UO₂²⁺) Thenoyltrifluoroacetone (HTTA) Trialkylphosphine Oxide High extraction efficiency
Thorium (Th⁴⁺) Thenoyltrifluoroacetone (HTTA) Trialkylphosphine Oxide Formation of stable adducts
Neodymium (Nd³⁺) 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone Trialkylphosphine Oxide Enhanced separation from other lanthanides

Intermolecular Interactions with Solvents and Other Organic Species

The physical and chemical behavior of this compound is significantly influenced by its interactions with the surrounding medium. The key to these interactions is the highly polar phosphoryl (P=O) bond, where the oxygen atom acts as a potent hydrogen bond acceptor. nih.gov

In protic solvents like water or alcohols, this compound can form strong hydrogen bonds. This interaction explains its solubility in such solvents and affects the vibrational frequency of the P=O bond, which can be monitored using infrared (IR) spectroscopy. A shift to lower wavenumbers (red shift) of the P=O stretching band is indicative of hydrogen bond formation, as the bond is weakened and elongated.

Beyond simple solvation, this compound can form well-defined adducts with other hydrogen bond donors. For instance, phosphine (B1218219) oxides are known to form stable, crystalline 1:1 adducts with di(hydroperoxy)alkanes through strong hydrogen bonds. nih.gov In these structures, the phosphine oxide's oxygen atom forms two strong hydrogen bonds with the hydroperoxy groups. nih.gov Similar interactions are expected with phenols, carboxylic acids, and other organic molecules containing acidic protons.

In non-polar, aprotic solvents such as cyclohexane (B81311) or toluene, the dominant intermolecular forces are weaker van der Waals interactions. In these environments, this compound molecules may self-associate through dipole-dipole interactions. The nature of the solvent can also influence the conformational equilibrium of molecules that contain a phosphine oxide group alongside other functional groups capable of intramolecular hydrogen bonding. nsf.govresearchgate.net

Table 2: Spectroscopic Evidence of Intermolecular Interactions for Phosphine Oxides

Interacting Species Type of Interaction Spectroscopic Technique Observation
Alcohols/Water Hydrogen Bonding Infrared (IR) Spectroscopy Shift of P=O stretching frequency to lower wavenumbers
Di(hydroperoxy)alkanes Strong Hydrogen Bonding ³¹P NMR Spectroscopy Downfield shift of the ³¹P signal compared to the free phosphine oxide nih.gov
Di(hydroperoxy)alkanes Strong Hydrogen Bonding X-ray Crystallography Elongation of the P=O bond length in the adduct nih.gov
Silanol (B1196071) Groups (on Silica) Hydrogen Bonding Solid-State ³¹P NMR Appearance of distinct signals for adsorbed species tamu.edursc.org

Solid-Phase Interactions and Surface Chemistry Considerations

The interaction of this compound with solid surfaces is of great importance in contexts such as chromatography, catalysis, and solid-phase extraction (SPE). nih.govsigmaaldrich.com The primary mode of interaction with oxide surfaces like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) is through hydrogen bonding between the phosphoryl oxygen and the surface hydroxyl (silanol or aluminol) groups. tamu.eduresearchgate.net

Studies on various phosphine oxides adsorbed on silica surfaces have revealed several key features. tamu.edu Solid-state NMR spectroscopy shows that even high-melting-point phosphine oxides become highly mobile when adsorbed on a silica surface, a phenomenon attributed to the nature of the hydrogen bonding. tamu.edu The interaction is strong enough to form a stable monolayer on the surface, but the adsorbed molecules are not fixed, exhibiting translational mobility across the surface. tamu.edu

The process of adsorption can occur either from solution or by the direct co-grinding of the solid phosphine oxide with silica, indicating a spontaneous self-adsorption process. tamu.edu The characteristics of the resulting monolayer, such as its uniformity and defect density, are influenced by the steric and electronic properties of the substituents on the phosphine oxide. berkeley.edu Smaller, less bulky substituents generally allow for a higher surface coverage. tamu.edu

The strength of the adsorption is also dependent on the solvent environment. Protic and highly polar solvents can effectively compete for the surface silanol groups and displace the adsorbed phosphine oxide, a principle utilized in chromatographic separations and the purification of reaction mixtures to remove phosphine oxide byproducts. tamu.edu In contrast, nonpolar solvents cause only minimal leaching of the adsorbed compound. tamu.edu This behavior underscores the dominant role of hydrogen bonding in the surface chemistry of this compound on oxide supports. tamu.edu

Table 3: Factors Influencing Phosphine Oxide Interaction with Silica Surfaces

Factor Influence on Interaction Rationale
Surface Hydroxyl Groups Primary binding site Forms strong hydrogen bonds with the P=O group of the phosphine oxide. tamu.edursc.org
Phosphine Oxide Substituents Affects surface coverage and monolayer quality Steric bulk can limit how closely molecules can pack on the surface. tamu.eduberkeley.edu
Solvent Polarity Determines adsorption/desorption equilibrium Polar, protic solvents compete for surface binding sites and can elute the phosphine oxide. tamu.edu
Surface Coverage Influences molecular mobility Mobility of adsorbed molecules is higher at lower surface coverages due to less steric hindrance. tamu.edu

Q & A

Q. What are the recommended synthetic routes for Di-n-propylphosphine oxide in laboratory settings?

this compound can be synthesized via oxidation of di-n-propylphosphine using controlled oxidizing agents (e.g., H₂O₂ or O₂ under inert atmospheres). Alternatively, nucleophilic substitution reactions between n-propyl Grignard reagents and phosphorus precursors (e.g., PCl₃) followed by oxidation are viable. Purification often involves vacuum distillation or recrystallization to remove byproducts like phosphinic acids. Methodological rigor includes monitoring reaction progress via ³¹P NMR to ensure complete oxidation and minimize side reactions .

Q. How should this compound be handled and stored to ensure stability and safety?

Key precautions include:

  • Handling : Use inert atmosphere gloveboxes to prevent moisture absorption and oxidation. Avoid dust generation by using solvent slurries during transfers. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under nitrogen or argon at temperatures below 25°C. Desiccants like molecular sieves can mitigate hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ³¹P NMR : Primary tool for confirming oxidation state and purity (δ ~30–40 ppm for phosphine oxides).
  • IR Spectroscopy : P=O stretching vibrations (~1150–1250 cm⁻¹) validate functional group integrity.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves stereoelectronic properties and crystal packing, critical for ligand design .

Advanced Research Questions

Q. What strategies can address contradictory reports on the reactivity of this compound in organometallic catalysis?

Discrepancies often arise from variations in:

  • Reagent Purity : Trace moisture or residual phosphines (e.g., from incomplete oxidation) alter catalytic activity. Validate purity via ³¹P NMR and Karl Fischer titration .
  • Experimental Conditions : Compare solvent polarity (e.g., DMSO vs. toluene), temperature, and ligand-to-metal ratios. Mechanistic studies (e.g., kinetic isotopic effects) can isolate rate-determining steps .
  • Data Normalization : Use internal standards (e.g., Ph₃P=O) to calibrate catalytic efficiency metrics .

Q. How does the electronic structure of this compound influence its ligand properties in transition metal complexes?

The strong σ-donor and weak π-acceptor character of phosphine oxides enhance metal-ligand bond stability. Computational methods (DFT) quantify electron-donating capacity via Natural Bond Orbital (NBO) analysis. Experimentally, comparative studies with ligands like TOPO (tri-n-octylphosphine oxide) reveal steric and electronic effects on catalytic turnover in cross-coupling reactions .

Q. What methodological considerations are critical when designing kinetic studies involving this compound as a catalyst?

  • Control Experiments : Include phosphine-free systems to distinguish ligand-specific effects.
  • In Situ Monitoring : Use techniques like stopped-flow NMR or UV-Vis spectroscopy to track transient intermediates.
  • Replication : Conduct triplicate runs to assess reproducibility, especially under varying O₂ levels (due to air-sensitive intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.